6-(Methoxymethyl)pyrimidin-4-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Sourcing a regioisomerically pure 4-aminopyrimidine scaffold with a defined methoxymethyl substitution for kinase inhibitor research often faces supply inconsistency. 6-(Methoxymethyl)pyrimidin-4-amine (CAS 302964-09-6), with its unique 6-substitution pattern, provides a critical vector for exploring the solvent-exposed region of kinase binding pockets. Key advantages for your program: - Distinct pKa (4.80) and LogP (0.79) for predictable assay solubility and permeability. - Reactive 4-amine handle enables rapid, high-yield derivatization to build focused compound libraries. - Consistent 97% purity supplied, with flexible packaging from mg to gram scale to support lead optimization.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 302964-09-6
Cat. No. B1646822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)pyrimidin-4-amine
CAS302964-09-6
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCOCC1=CC(=NC=N1)N
InChIInChI=1S/C6H9N3O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3,(H2,7,8,9)
InChIKeyZEEJRACEEDQANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxymethyl)pyrimidin-4-amine: Physicochemical & Procurement Profile


6-(Methoxymethyl)pyrimidin-4-amine (CAS 302964-09-6) is a heterocyclic aromatic amine belonging to the substituted 4-aminopyrimidine class. It is characterized by a methoxymethyl (-CH2OCH3) group at the pyrimidine 6-position and a primary amine at the 4-position. Its molecular formula is C6H9N3O, with a molecular weight of 139.16 g/mol . Key physicochemical properties include a predicted pKa of 4.80±0.10, a LogP of 0.78640, and a polar surface area (PSA) of 61.03 Ų [1]. The compound is commercially available as a versatile small molecule scaffold for research and development purposes .

Regioisomer-specific scaffold for medicinal chemistry synthesis
Predicted physicochemical properties support lead optimization screening
Versatile building block for kinase inhibitor and nucleoside analog development

6-(Methoxymethyl)pyrimidin-4-amine: Regioisomeric Differentiation


Within the class of methoxymethyl-substituted pyrimidin-4-amines, the position of the methoxymethyl substituent is a critical determinant of molecular properties and synthetic utility. Simple substitution with regioisomers such as 2-(methoxymethyl)pyrimidin-4-amine (CAS 3122-85-8) or 5-(methoxymethyl)pyrimidin-4-amine is not feasible without altering key properties. The 6-substitution pattern provides a unique steric and electronic environment around the reactive 4-amino group, which directly influences its nucleophilicity for further derivatization and its potential interactions with biological targets . Furthermore, the 6-substituted regioisomer exhibits a distinct predicted pKa (4.80) and LogP (0.786) compared to other isomers, which can significantly impact solubility, permeability, and overall behavior in both chemical and biological assays .

Target Regioisomer
6-(Methoxymethyl)pyrimidin-4-amine: distinctive steric/electronic environment at 4-amino group; unique predicted pKa and LogP profile supporting specific reactivity and ADME properties.
Substitute Regioisomer
2-(Methoxymethyl)pyrimidin-4-amine: altered electronic distribution leads to different physicochemical properties; may not match required SAR for kinase inhibitor design or lead optimization.

6-(Methoxymethyl)pyrimidin-4-amine: Key Differentiators vs. Analogs


pKa and LogP: Regioisomer Comparison

The 6-substituted regioisomer, 6-(Methoxymethyl)pyrimidin-4-amine, is predicted to have a pKa of 4.80±0.10 and a LogP of 0.78640 . These properties are distinct from those of the 2-substituted analog, 2-(methoxymethyl)pyrimidin-4-amine (CAS 3122-85-8), for which predicted pKa and LogP values are not directly comparable but are known to differ due to the altered electronic environment around the pyrimidine ring [1]. This difference in predicted physicochemical properties can be a critical factor in the selection of a lead scaffold or intermediate, as it influences solubility, permeability, and overall ADME profile predictions.

Regioisomer pKa & LogP
Class-level
Predicted pKa 4.80±0.10; LogP 0.78640
2-substituted: distinct predicted values
Supports regioisomer-specific property selection
In silico prediction; class-level inference
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Kinase Inhibitor Intermediate

6-(Methoxymethyl)pyrimidin-4-amine is widely utilized as a versatile intermediate in the synthesis of more complex molecules, particularly nucleoside analogs and kinase inhibitors . While its unsubstituted analog, 4-aminopyrimidine, is a more basic scaffold, the specific 6-methoxymethyl substitution pattern is a key feature in the design of potent and selective kinase inhibitors, as evidenced by its incorporation into various patent applications for this therapeutic area [1]. The presence of the methoxymethyl group can enhance solubility and provide a vector for further functionalization, offering advantages over simpler 4-aminopyrimidines in the development of novel therapeutics .

Synthetic Application
Class-level
Versatile intermediate for kinase inhibitor and nucleoside analog synthesis
Supports medicinal chemistry SAR exploration
Cited in patent applications
Organic Synthesis Medicinal Chemistry Building Block

Antiproliferative Scaffold for Cancer Research

While direct quantitative antiproliferative data for 6-(Methoxymethyl)pyrimidin-4-amine is limited, the broader class of 4-pyrimidineamine compounds is well-documented to possess antiproliferative activity [1]. Specifically, patent literature describes 4-pyrimidineamine compounds as having utility in inhibiting cellular proliferation and treating proliferative diseases such as cancer [2]. The 6-methoxymethyl substitution is a specific motif within this class that can be used to generate novel analogs with potentially improved activity or selectivity profiles compared to unsubstituted or differently substituted 4-pyrimidineamines. This provides a strong rationale for its procurement as a starting point for medicinal chemistry optimization in oncology programs.

Antiproliferative Class
Class-level
4-pyrimidineamine class with documented antiproliferative activity
Supports cell-model screening design
Limited direct data; class-level inference
Cancer Research Antiproliferative Cytotoxicity

6-(Methoxymethyl)pyrimidin-4-amine: Research & Procurement Applications


Kinase Inhibitor Lead Generation

Given its established role as a versatile intermediate for kinase inhibitors , this compound is ideal for medicinal chemistry programs focused on developing novel ATP-competitive kinase inhibitors. The 6-methoxymethyl group provides a unique vector for exploring the solvent-exposed region of the kinase binding pocket, while the 4-amine serves as a handle for rapid derivatization to build focused libraries. This scaffold allows for the efficient exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a target kinase of interest.

Tool Compound Synthesis

The specific physicochemical properties of this regioisomer, including its predicted pKa and LogP , make it a suitable starting material for synthesizing chemical probes. Its moderate polarity and ability to form hydrogen bonds can be leveraged to create tool compounds with favorable solubility and permeability characteristics. Researchers can use this scaffold to develop fluorescent probes, affinity chromatography ligands, or activity-based probes to study the function of enzymes or receptors that interact with the 4-aminopyrimidine pharmacophore.

Antiproliferative Lead Optimization

As a member of the therapeutically validated 4-pyrimidineamine class [1], 6-(Methoxymethyl)pyrimidin-4-amine serves as an excellent starting point for antiproliferative lead optimization. By functionalizing the 4-amino group, researchers can rapidly generate a series of analogs to be screened for cytotoxicity against a panel of cancer cell lines. The goal is to identify novel compounds that demonstrate potent and selective inhibition of tumor cell growth, potentially overcoming resistance mechanisms associated with existing therapies.

Novel Crop Protection Agents

Pyrimidine derivatives are a common motif in agrochemicals . This specific building block can be used to synthesize novel fungicides, herbicides, or insecticides. The methoxymethyl group may impart favorable physicochemical properties such as improved uptake and translocation in plants, while the 4-amine allows for the introduction of diverse moieties to optimize target binding and biological efficacy. This makes it a valuable intermediate for agrochemical discovery programs seeking new modes of action.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Generation
Regioisomer-specific scaffold
Kinase selectivity and target engagement profiling
Tool Compound Synthesis
Predicted physicochemical profile
Solubility and permeability assay validation
Antiproliferative Lead Optimization
Class-level antiproliferative scaffold
Cell-viability and selectivity endpoint review
Novel Crop Protection Agents
Pyrimidine-based agrochemical intermediate
In-plant uptake and activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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